N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
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Overview
Description
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azetidine ring, a pyrimidine moiety, and a tert-butylbenzoyl group. It has garnered interest due to its potential as a small-molecule inhibitor, particularly in the treatment of cancer and autoimmune diseases.
Preparation Methods
The synthesis of N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 4-tert-butylbenzoyl chloride: This intermediate is synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride.
Formation of azetidine intermediate: The azetidine ring is introduced by reacting the appropriate amine with the 4-tert-butylbenzoyl chloride.
Coupling with pyrimidine: The final step involves coupling the azetidine intermediate with a pyrimidine derivative under suitable reaction conditions.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylbenzoyl group can be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as a small-molecule inhibitor, particularly in the inhibition of specific enzymes and proteins.
Medicine: It has shown promise in the treatment of cancer and autoimmune diseases due to its ability to inhibit certain molecular targets.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. It acts as an inhibitor by binding to the active sites of enzymes or proteins, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects, such as the suppression of cancer cell growth or modulation of immune responses.
Comparison with Similar Compounds
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-2-amine can be compared with other similar compounds, such as:
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine:
4-tert-Butylbenzoyl chloride: This intermediate is used in the synthesis of various azetidine and pyrimidine derivatives.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: This compound is used in organic synthesis and has applications in the preparation of more complex molecules.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-18(2,3)14-7-5-13(6-8-14)16(23)22-11-15(12-22)21-17-19-9-4-10-20-17/h4-10,15H,11-12H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWYTUUUCUWWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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